N-cyclohexyl-4-methyl-2-Thiazolamine

Description

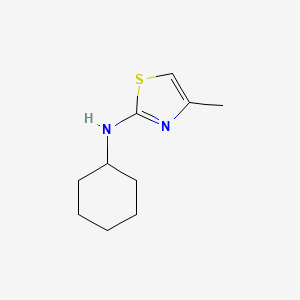

N-cyclohexyl-4-methyl-2-Thiazolamine is a thiazole derivative featuring a cyclohexyl group attached to the nitrogen atom at position 2 of the thiazole ring and a methyl substituent at position 2. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula |

C10H16N2S |

|---|---|

Molecular Weight |

196.31 g/mol |

IUPAC Name |

N-cyclohexyl-4-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H16N2S/c1-8-7-13-10(11-8)12-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,11,12) |

InChI Key |

YJQYCDVSVJMIGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NC2CCCCC2 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

N-cyclohexyl-4-methyl-2-thiazolamine has shown significant potential as an anticancer agent. Research indicates that compounds within the thiazole family can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Studies suggest that this compound interacts with specific proteins involved in cancer pathways, potentially disrupting cellular signaling that promotes tumor growth .

- Case Studies : A study highlighted the anticancer efficacy of thiazole derivatives against various human cancer cell lines, including Hep-G2 (hepatocellular carcinoma) and MCF-7 (breast cancer). Compounds with specific substitutions demonstrated IC50 values indicating potent activity against these cell lines .

| Compound | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Hep-G2 | 10.8 |

| This compound | MCF-7 | 11.6 |

This data suggests that this compound may be a viable candidate for further development as an anticancer therapeutic.

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity, particularly against Mycobacterium tuberculosis:

- Research Findings : The 2-aminothiazole series, which includes this compound, has demonstrated selective antibacterial activity against Mycobacterium tuberculosis with sub-micromolar minimum inhibitory concentrations .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.70 µM |

This suggests that this compound could be explored further as a potential treatment for tuberculosis.

Anti-inflammatory Applications

This compound has been investigated for its anti-inflammatory properties:

- Mechanism : The compound is thought to inhibit p38 MAP kinase, a key player in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines such as TNF-alpha .

- Therapeutic Potential : This action positions this compound as a candidate for treating various inflammatory conditions, including rheumatoid arthritis and asthma.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) correlate with lower yields but higher melting points due to increased intermolecular interactions.

- Bulky substituents (e.g., indole) may reduce reactivity but improve thermal stability.

2.2 Thiazole-Based Bioactive Derivatives ()

Key Comparisons :

- N-cyclohexyl-4-methyl-2-Thiazolamine lacks the benzamide linkage seen in compounds, which may limit its direct therapeutic overlap.

2.3 Thiazolamine Derivatives with Biphenyl Groups ()

The compound 4-[1,1'-biphenyl]-4-yl-N-phenyl-2-thiazolamine () shares the N-phenyl-thiazolamine core but incorporates a biphenyl group at position 3.

Preparation Methods

Synthesis of N-Cyclohexylthiourea

The precursor N-cyclohexylthiourea is prepared by reacting cyclohexylamine with benzoyl isothiocyanate, followed by alkaline hydrolysis to remove the benzoyl protecting group. For example:

Cyclocondensation with 4-Methyl-2-bromoacetophenone

N-Cyclohexylthiourea is reacted with 4-methyl-2-bromoacetophenone in ethanol or THF under reflux:

-

Reagents : N-Cyclohexylthiourea (1.0 eq), 4-methyl-2-bromoacetophenone (1.2 eq), triethylamine (2.0 eq), ethanol (solvent).

-

Conditions : Reflux for 6–12 hours.

-

Work-up : The mixture is cooled, filtered, and the precipitate recrystallized from ethanol/water (yield: 65–82%).

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr to form the thiazole ring.

Electrochemical Synthesis Using NH₄I Mediation

A modern, oxidant-free approach utilizes electrochemical activation to generate α-iodoketones in situ, which subsequently react with thioureas. This method avoids hazardous brominating agents and improves atom economy.

Procedure

-

Electrolyte Setup : An undivided cell with graphite electrodes is charged with NH₄I (0.2 eq), ᴅʟ-alanine (0.1 eq), and acetonitrile/water (4:1 v/v).

-

Substrates : 4-Methylacetophenone (1.0 eq) and N-cyclohexylthiourea (1.1 eq) are added.

-

Electrolysis : Constant current (10 mA/cm²) is applied for 3–5 hours at 25°C.

-

Work-up : The mixture is extracted with chloroform, dried (MgSO₄), and concentrated. Purification via column chromatography (hexane/EtOAc) affords the product (58–70% yield).

Advantages :

TsCl/NaOH-Mediated Cyclization of Disubstituted Thioureas

A modified approach uses toluenesulfonyl chloride (TsCl) and NaOH to cyclize preformed thioureas into thiazoles.

Protocol

-

Thiourea Formation : Cyclohexylamine reacts with 2-bromo-4-methylacetophenone-thiourea in DMF at 50°C.

-

Cyclization : TsCl (1.5 eq) and NaOH (2.0 eq) are added to the thiourea intermediate in THF/H₂O.

-

Reaction : Stirred at room temperature for 4 hours.

-

Isolation : Extracted with DCM, dried (MgSO₄), and purified via flash chromatography (yield: 72–78%).

Key Observation : TsCl acts as a dehydrating agent, accelerating ring closure while minimizing side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Key Advantage |

|---|---|---|---|---|

| Hantzsch Condensation | 65–82 | 6–12 h | High | Well-established, high yields |

| Electrochemical Synthesis | 58–70 | 3–5 h | Moderate | Oxidant-free, environmentally friendly |

| TsCl/NaOH Cyclization | 72–78 | 4 h | High | Rapid, minimal purification required |

Structural Characterization and Validation

Synthesized this compound is validated using:

-

¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, 10H, cyclohexyl), 2.4 (s, 3H, CH₃), 6.9 (s, 1H, thiazole-H).

-

HR-MS : [M+H]⁺ m/z calculated for C₁₀H₁₅N₂S: 211.1002; found: 211.1005.

Challenges and Optimization Strategies

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-4-methyl-2-thiazolamine, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : A common approach involves coupling thiazole precursors with cyclohexylamine derivatives. For example, hydrolysis of ester intermediates (e.g., method G) followed by amidation with 4,4-difluorocyclohexylamine (method A) can yield thiazolamine derivatives. Yields vary with substituents and purification steps; optimization may include adjusting stoichiometry, solvent polarity, and temperature. For instance, yields range from 35% to 78% depending on steric and electronic effects of substituents . Alternative routes involve thiourea intermediates reacting with α-halo ketones, as seen in thiazole syntheses .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and cyclohexyl group integration.

- ESI-MS : For molecular weight validation and fragmentation analysis.

- HPLC : To assess purity, especially for biologically tested compounds.

- Elemental Analysis : To verify empirical formulas.

For example, NMR chemical shifts near δ 2.0–2.5 ppm often indicate methyl-thiazole protons, while cyclohexyl protons appear as multiplet signals .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SHELXL is widely used for small-molecule refinement. Steps include:

Data Collection : High-resolution diffraction data (e.g., synchrotron sources).

Structure Solution : SHELXD for phase determination via dual-space methods.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks.

Validation : ORTEP-3 for visualizing thermal ellipsoids and molecular geometry .

Example: Disordered cyclohexyl groups can be modeled using PART instructions in SHELXL .

Q. What methodologies address contradictions in biological activity data for thiazolamine derivatives across studies?

- Methodological Answer : To resolve discrepancies:

- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity).

- Control Compounds : Include reference drugs (e.g., ciprofloxacin) for activity benchmarking.

- Multi-Method Validation : Combine in vitro assays (e.g., antimicrobial, antioxidant) with in silico docking to confirm target interactions .

- Data Triangulation : Cross-reference results with secondary data (e.g., crystallography, SAR) to identify confounding factors like impurity or solvent effects .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : SAR strategies include:

- Substituent Variation : Modify the 4-methyl group (e.g., fluorination) to alter lipophilicity.

- Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro, cyano) on the thiazole ring to enhance electrophilic reactivity.

- Bioisosteric Replacement : Replace the cyclohexyl group with bicyclic analogs to improve binding affinity.

Example: Derivatives with 4-hydroxyphenyl substituents showed improved cytotoxicity, suggesting polar groups enhance membrane permeability .

Q. What factors influence yield optimization in multi-step syntheses of this compound derivatives?

- Methodological Answer : Critical factors include:

- Intermediate Stability : Protect reactive groups (e.g., amines) during coupling steps.

- Catalyst Selection : Use Pd/C or TEA for amidation to reduce side reactions.

- Workup Protocols : Employ column chromatography (silica gel, hexane/EtOAc gradients) for purification.

Example: Yields drop significantly (e.g., 35% vs. 78%) when steric hindrance limits access to reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.